molecular formula C19H21N5 B2735300 4-(1H-imidazol-1-yl)-6-[2-(4-methylphenyl)piperidin-1-yl]pyrimidine CAS No. 1394730-98-3

4-(1H-imidazol-1-yl)-6-[2-(4-methylphenyl)piperidin-1-yl]pyrimidine

Cat. No.: B2735300
CAS No.: 1394730-98-3
M. Wt: 319.412
InChI Key: DNXBAHJVPBKPKD-UHFFFAOYSA-N
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Description

“4-(1H-imidazol-1-yl)-6-[2-(4-methylphenyl)piperidin-1-yl]pyrimidine” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Imidazole has become an important synthon in the development of new drugs .


Synthesis Analysis

The synthesis of imidazole-containing compounds often involves the use of a Claisen–Schmidt condensation . For example, the reaction was performed by adding 4-(1 H-Imidazol-1-yl)benzaldehyde 1, 4′-methylacetophenone 2, and methanol to a round bottom flask at room temperature . Aqueous NaOH was added and allowed to stir for 2 h .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole-containing compounds show a broad range of chemical and biological properties . They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Pharmacophore Design and Kinase Inhibition

Pharmacophore Design

Compounds with imidazole and pyrimidine scaffolds have been recognized as selective inhibitors of mitogen-activated protein (MAP) kinases, such as p38α, which are crucial for proinflammatory cytokine release. The design and synthesis of these compounds leverage their ability to bind selectively to kinase enzymes, showcasing the potential of similar compounds in drug design for inflammatory diseases (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Sensing and Optical Applications

Optical Sensors

Pyrimidine derivatives are highlighted for their use as exquisite sensing materials due to their ability to form coordination as well as hydrogen bonds, indicating potential applications in developing optical sensors for biological and chemical detections (Jindal & Kaur, 2021).

Bioactive Compound Synthesis

Heterocyclic Compound Synthesis

The synthesis of imidazo[1,2-a]pyrimidines and related compounds from 2000 to 2021 showcases the biological activity and secondary applications, such as corrosion inhibition, of these heterocyclic motifs, suggesting a broad spectrum of utility in medicinal and industrial applications (Kobak & Akkurt, 2022).

Drug Metabolism and Inhibition

Cytochrome P450 Inhibition

Research on selective inhibitors for cytochrome P450 isoforms, involving compounds with similar heterocyclic bases, underlines the importance of such structures in understanding drug metabolism and potential drug-drug interactions, pivotal for developing safer pharmaceuticals (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Optoelectronic Materials

Optoelectronic Applications

Quinazolines and pyrimidines, due to their electronic properties, have been extensively researched for their use in electronic devices, luminescent elements, and photoelectric conversion, demonstrating the potential of similar compounds in optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Mechanism of Action

While the specific mechanism of action for “4-(1H-imidazol-1-yl)-6-[2-(4-methylphenyl)piperidin-1-yl]pyrimidine” is not mentioned in the sources, imidazole-containing compounds have been shown to be strongly effective against Aspergillus fumigatus, the causative agent for the disease pulmonary aspergillosis .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and are used in the development of various drugs . Therefore, “4-(1H-imidazol-1-yl)-6-[2-(4-methylphenyl)piperidin-1-yl]pyrimidine” and similar compounds may have potential applications in drug development.

Properties

IUPAC Name

4-imidazol-1-yl-6-[2-(4-methylphenyl)piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5/c1-15-5-7-16(8-6-15)17-4-2-3-10-24(17)19-12-18(21-13-22-19)23-11-9-20-14-23/h5-9,11-14,17H,2-4,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXBAHJVPBKPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCCCN2C3=NC=NC(=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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